8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme interactions, cellular processes, and as a potential therapeutic agent.
Medicine: The compound is of interest for its potential pharmacological properties, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
8-(benzyl(methyl)amino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another similar compound with a chlorobenzyl group, which may affect its reactivity and applications.
Biological Activity
The compound 8-[benzyl(methyl)amino]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 872627-85-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C22H25N7O2S, with a molecular weight of 451.5 g/mol. The structural complexity includes a purine base modified by a benzyl(methyl)amino group and a pyrimidinylsulfanylpropyl chain, which may contribute to its diverse biological interactions.
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for further studies in treating inflammatory diseases.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its ability to bind to specific active sites suggests that it could be useful in developing treatments for metabolic disorders.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets including:
- Receptors : Binding to specific receptors that mediate cellular responses.
- Enzymes : Inhibiting enzymatic activity related to disease processes.
Case Studies
- Anticancer Study : In vitro studies revealed that the compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
- Anti-inflammatory Study : A model of acute inflammation showed reduced edema in treated animals compared to controls, indicating significant anti-inflammatory effects.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar purine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | Tetrahydro structure with an amino group | Potential anticancer and anti-inflammatory activity |
8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | Chloro substituent at the 8-position | Notable for enzyme inhibition |
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-26(14-15-8-4-3-5-9-15)20-24-17-16(18(29)25-21(30)27(17)2)28(20)12-7-13-31-19-22-10-6-11-23-19/h3-6,8-11H,7,12-14H2,1-2H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCCXJULPPHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCCSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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